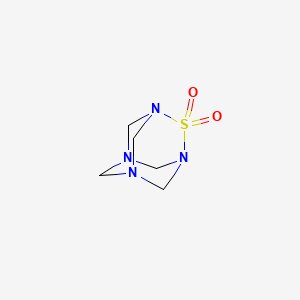
N-cyclohexyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide is a complex organic compound known for its unique chemical structure and diverse applications. This compound features a xanthene core, which is a tricyclic aromatic system, and is functionalized with a carboxamide group, a cyclohexyl group, and a diethylaminoethyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Xanthene Core: The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions.
Introduction of Carboxamide Group: The carboxamide group can be introduced by reacting the xanthene core with an appropriate amine, such as cyclohexylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of Diethylaminoethyl Group: The final step involves the alkylation of the amide nitrogen with 2-diethylaminoethyl chloride under basic conditions, such as using sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclohexyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert specific functional groups into their reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents include alkyl halides and nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)
Reduction: LiAlH4, NaBH4, ethanol
Substitution: Alkyl halides, thiols, amines, NaH, K2CO3
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups
Reduction: Formation of alcohols or amines
Substitution: Formation of new carbon-nitrogen or carbon-sulfur bonds
Aplicaciones Científicas De Investigación
N-cyclohexyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core, which can exhibit fluorescence properties.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The xanthene core can facilitate interactions with biological macromolecules, while the diethylaminoethyl group can enhance membrane permeability and target specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-cyclohexyl-N-(2-diethylaminoethyl)-3-phenyl-propanamide
- N-cyclohexyl-N-ethylcyclohexanamine
Uniqueness
N-cyclohexyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide is unique due to its xanthene core, which imparts specific fluorescence properties and reactivity. This distinguishes it from other similar compounds that may lack the xanthene structure or have different functional groups, leading to variations in chemical behavior and applications.
Propiedades
Número CAS |
6325-88-8 |
|---|---|
Fórmula molecular |
C26H34N2O2 |
Peso molecular |
406.6 g/mol |
Nombre IUPAC |
N-cyclohexyl-N-[2-(diethylamino)ethyl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C26H34N2O2/c1-3-27(4-2)18-19-28(20-12-6-5-7-13-20)26(29)25-21-14-8-10-16-23(21)30-24-17-11-9-15-22(24)25/h8-11,14-17,20,25H,3-7,12-13,18-19H2,1-2H3 |
Clave InChI |
WCYFVRVRYZBVMZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCN(C1CCCCC1)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


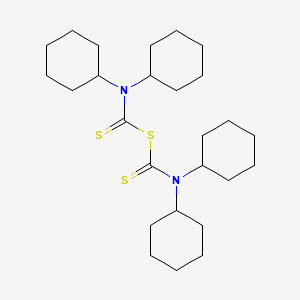
![[(2-amino-9H-purin-6-yl)sulfanyl]acetic acid](/img/structure/B14736106.png)
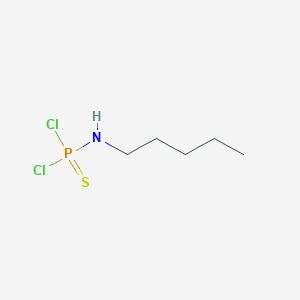
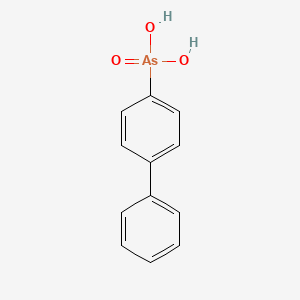
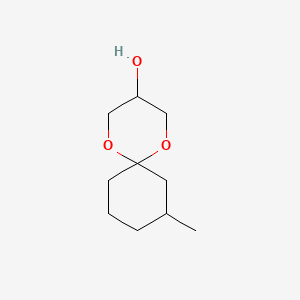
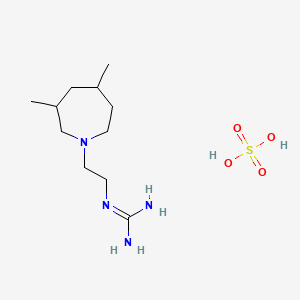
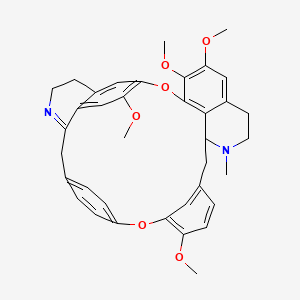
![4-Tert-butyl-2-[(tert-butylamino)methyl]-6-methylphenol](/img/structure/B14736149.png)
![(3-{2-[(Methoxycarbonyl)oxy]ethyl}-2,2-dimethylcyclobutyl)methyl methyl carbonate](/img/structure/B14736154.png)

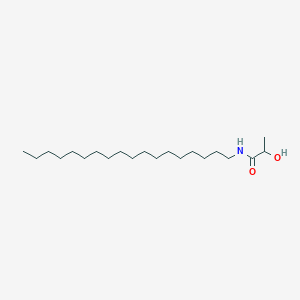
![3-[2-(3-Nitrophenyl)-1,3-dithiolan-2-yl]propanoic acid](/img/structure/B14736176.png)
